![molecular formula C13H16N4O2S B2850002 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propylacetamide CAS No. 896325-05-6](/img/structure/B2850002.png)
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propylacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a pyrido[1,2-a][1,3,5]triazine ring which is a fused ring system incorporating both pyridine and triazine rings. The compound also contains a sulfanyl group attached to the triazine ring and an acetamide group attached to the sulfanyl group.Scientific Research Applications
Molecular Modeling and Drug Design
This compound has potential applications in molecular modeling and drug design . Its structure suggests it could interact with various biological targets through π-stacking interactions, as indicated by studies involving similar pyrido[1,2-a][1,3,5]triazine structures . This could be particularly useful in designing drugs that target specific proteins or enzymes within the body.
Synthesis of Novel Pharmaceuticals
The unique chemical structure of this compound makes it a candidate for the synthesis of novel pharmaceuticals. Its sulfanyl and acetamide groups suggest it could serve as a building block for creating new compounds with potential therapeutic effects .
Nanotechnology
In the field of nanotechnology , such compounds can be used to create nanoarchitectonics, which are structures at the nanoscale that have specific functions. These structures could be used in various applications, including targeted drug delivery systems .
Biochemical Research
The compound’s ability to form hydrogen bonds and π-stacking interactions makes it valuable in biochemical research . It can be used to study protein-ligand interactions, which are crucial in understanding cellular processes and developing new medications .
Agricultural Chemistry
In agricultural chemistry , compounds like this can be explored for their potential use as growth promoters or pesticides. Their ability to interact with biological systems could lead to the development of products that enhance crop yield or protect plants from pests .
Material Science
Lastly, in material science , the compound’s molecular structure could be utilized in the development of new materials with specific properties, such as enhanced durability or conductivity. This could have applications in electronics, construction, and other industries .
Mechanism of Action
Target of Action
The primary target of this compound is phosphoinositide (PI) 3-kinase β . This enzyme plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as a selective inhibitor of phosphoinositide (PI) 3-kinase β . By inhibiting this enzyme, it disrupts the normal functioning of the biochemical pathways that rely on this enzyme .
Biochemical Pathways
The inhibition of PI 3-kinase β affects several biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI 3-kinase β, the compound can disrupt these processes and potentially exert anti-proliferative effects .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific context in which it is used. Given its role as a selective inhibitor of PI 3-kinase β, it could potentially be used in anti-thrombotic therapy . By inhibiting PI 3-kinase β, it could disrupt platelet activation and aggregation, thereby preventing thrombus formation .
Safety and Hazards
properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-3-6-14-11(18)8-20-12-15-10-5-4-9(2)7-17(10)13(19)16-12/h4-5,7H,3,6,8H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKLBVGZZZCNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC(=O)N2C=C(C=CC2=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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